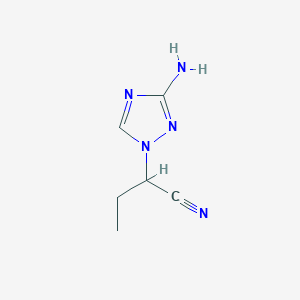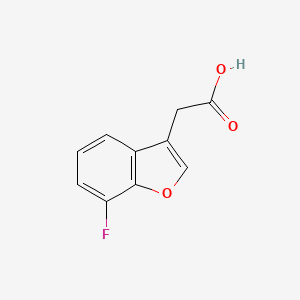
2-(7-Fluoro-1-benzofuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Fluoro-1-benzofuran-3-yl)acetic acid is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives have been extensively studied due to their potential applications in various fields such as medicine, agriculture, and industry. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the use of Jones reagent for the oxidation of 2-(benzofuran-2-yl)ethan-1-ol in acetone . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that allow for the production of the compound on a gram scale. This enables the synthesis of sufficient quantities for further biological studies and potential commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Fluoro-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Jones reagent.
Reduction: Reduction reactions can be performed using agents like Zn/AcOH or triphenylphosphine.
Substitution: The fluorine atom in the benzofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Jones Reagent: Used for oxidation reactions.
Zn/AcOH or Triphenylphosphine: Used for reduction reactions.
Basic Conditions: Employed for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, leading to its biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzofuran-2-yl)acetic acid: Lacks the fluorine atom but shares similar structural features.
Benzofuran derivatives with various substituents: Exhibit a range of biological activities depending on the nature and position of the substituents.
Uniqueness
The presence of the fluorine atom in 2-(7-Fluoro-1-benzofuran-3-yl)acetic acid distinguishes it from other benzofuran derivatives, enhancing its chemical stability and biological activity.
Eigenschaften
Molekularformel |
C10H7FO3 |
|---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
2-(7-fluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H7FO3/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,5H,4H2,(H,12,13) |
InChI-Schlüssel |
XKKSYWLFNIPPQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)OC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



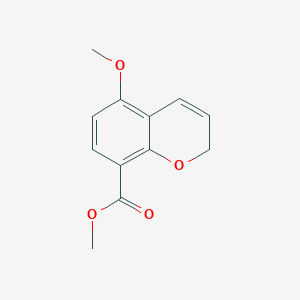
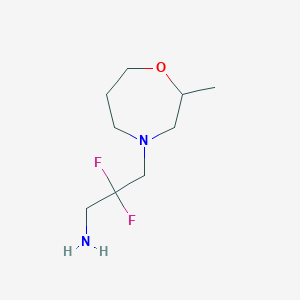


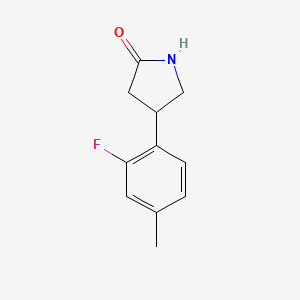
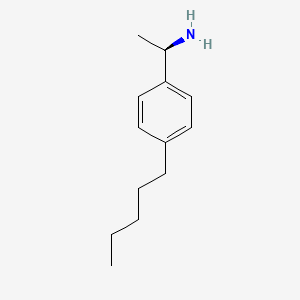
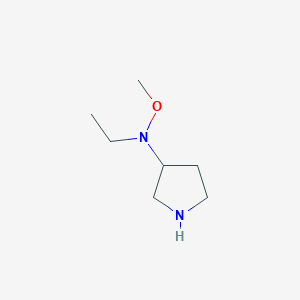
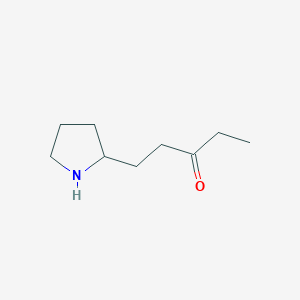
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
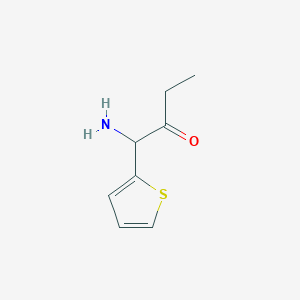
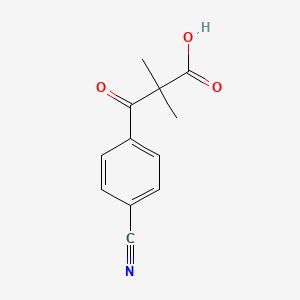
amine](/img/structure/B13173482.png)
